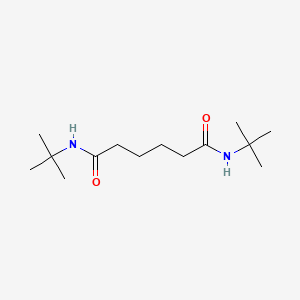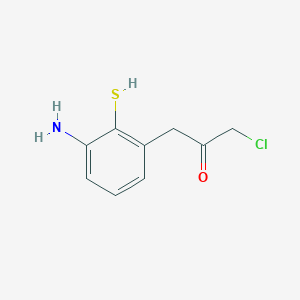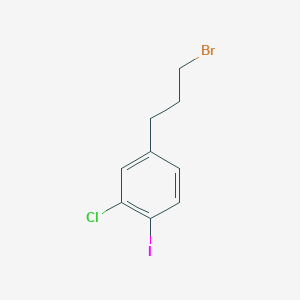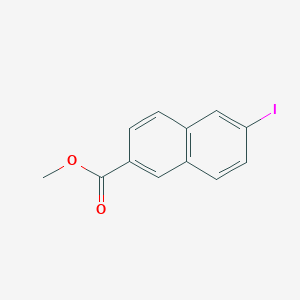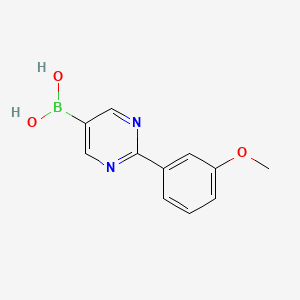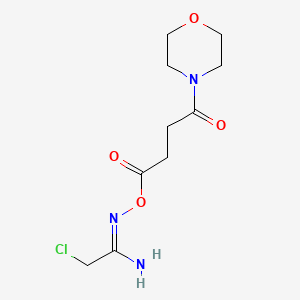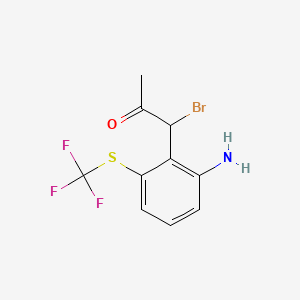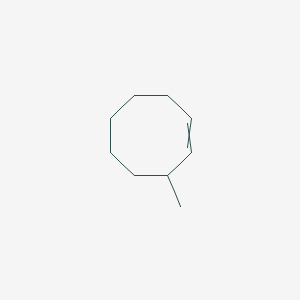
(Z)-3-methylcyclooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclooctene: is an organic compound with the molecular formula C₉H₁₆ . It is a derivative of cyclooctene, where a methyl group is attached to the third carbon of the cyclooctene ring. This compound is part of the cycloalkene family, which consists of cyclic hydrocarbons containing one or more double bonds. The presence of the double bond in the ring structure imparts unique chemical properties to 3-methylcyclooctene, making it a subject of interest in various chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylcyclooctene can be synthesized through several methods, including:
Olefin Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds.
Hydroboration-Oxidation: This two-step process involves the addition of borane to the double bond of cyclooctene, followed by oxidation to introduce the methyl group at the desired position.
Industrial Production Methods: Industrial production of 3-methylcyclooctene typically involves large-scale olefin metathesis reactions due to their efficiency and the availability of robust catalysts. The reaction conditions are optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylcyclooctene undergoes various chemical reactions, including:
Substitution: Electrophilic addition reactions can occur at the double bond, where halogens or other electrophiles add to the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Diols.
Reduction: 3-Methylcyclooctane.
Substitution: Halogenated cyclooctenes.
Wissenschaftliche Forschungsanwendungen
3-Methylcyclooctene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methylcyclooctene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Vergleich Mit ähnlichen Verbindungen
Cyclooctene: The parent compound without the methyl group.
Cyclohexene: A smaller ring structure with similar reactivity.
Cyclododecene: A larger ring structure with different physical properties.
Uniqueness of 3-Methylcyclooctene:
- The presence of the methyl group at the third carbon position introduces steric hindrance, affecting the reactivity and selectivity of the compound in various reactions.
- Its unique ring size and substitution pattern make it a valuable compound for studying the effects of ring strain and substituent effects in cyclic alkenes .
Eigenschaften
IUPAC Name |
3-methylcyclooctene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h5,7,9H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAAJKEQOXIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
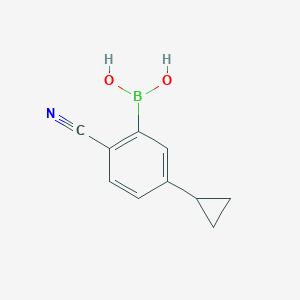
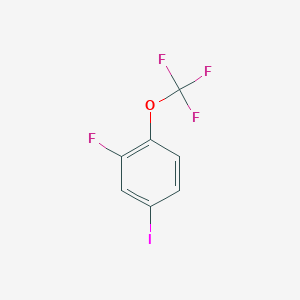
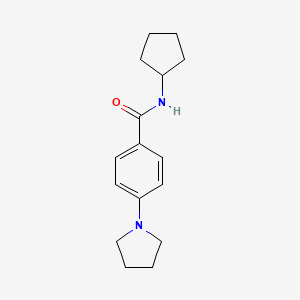
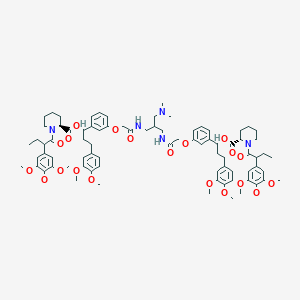
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)
